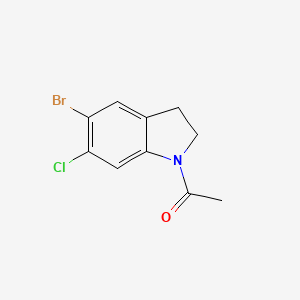

1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Description

1-(5-Bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a halogenated indole derivative characterized by a partially saturated indole core (2,3-dihydroindole) with bromo and chloro substituents at positions 5 and 6, respectively, and an acetyl group at the 1-position. This structural motif confers unique physicochemical properties, such as enhanced stability compared to fully aromatic indoles due to reduced ring strain and π-electron delocalization . Potential applications include pharmaceutical intermediates, given the prevalence of indole derivatives in drug discovery for their bioactivity in targeting enzymes, receptors, and kinases .

Properties

IUPAC Name |

1-(5-bromo-6-chloro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKUZPGIAKFYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of 4-Chloro-2-aminobenzoic Acid

- Starting material: 4-chloro-2-aminobenzoic acid.

- Reagent: N-bromosuccinimide (NBS) is used for selective bromination.

- Conditions: The reaction proceeds under controlled conditions to yield 5-bromo-4-chloro-2-aminobenzoic acid.

- Notes: This step introduces the bromine at the 5-position while retaining the chlorine at the 6-position on the aromatic ring.

Nucleophilic Substitution to Form Phenylglycine Derivative

- Reagents: 5-bromo-4-chloro-2-aminobenzoic acid reacts with sodium chloroacetate in the presence of sodium hydroxide.

- Conditions: The reaction is carried out under reflux with pH maintained between 7 and 8 by continuous addition of sodium carbonate solution.

- Outcome: Formation of N-(4-bromo-5-chloro-2-carboxy)phenylglycine.

- Isolation: Acidification to pH 4, filtration, washing, and drying yield the product with approximately 84% yield.

Cyclization and Decarboxylation to Form Indoline Core

- Process: The phenylglycine intermediate undergoes cyclization and decarboxylation under heating.

- Conditions: Heating with acetic anhydride and sodium acetate at 135-140 °C for about 25 minutes.

- Result: Formation of 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester.

- Yield: Approximately 68% after recrystallization.

Final Acetylation to Obtain 1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

- Reagents: The indoline intermediate is acetylated using acetic anhydride or acetyl chloride.

- Conditions: Reaction under reflux or controlled temperature with stirring.

- Purification: Extraction, washing, recrystallization, and drying yield the final product.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 4-chloro-2-aminobenzoic acid | N-bromosuccinimide (NBS), controlled temp | 5-bromo-4-chloro-2-aminobenzoic acid | - | Selective bromination |

| 2 | Nucleophilic substitution | 5-bromo-4-chloro-2-aminobenzoic acid + sodium chloroacetate | NaOH, Na2CO3 (pH 7-8), reflux | N-(4-bromo-5-chloro-2-carboxy)phenylglycine | 84 | pH control critical |

| 3 | Cyclization and decarboxylation | Phenylglycine derivative | Acetic anhydride, sodium acetate, 135-140 °C | 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester | 68 | CO2 evolution indicates reaction |

| 4 | Acetylation | Indoline intermediate | Acetic anhydride or acetyl chloride, reflux | This compound | - | Purification by recrystallization |

Analytical and Research Findings

- NMR Characterization:

- ^1H NMR and ^13C NMR spectra confirm the substitution pattern and acetylation on the indoline nitrogen. For example, ^1H NMR signals at δ 7.90 and 7.02 ppm correspond to aromatic protons, while carbonyl carbons appear near δ 167-168 ppm in ^13C NMR.

- Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the bromine and chlorine substitutions and acetyl group.

- Reaction Efficiency:

- The overall synthetic route provides moderate to high yields at each step, with the nucleophilic substitution and cyclization steps being key for yield optimization.

- Environmental and Safety Aspects:

- The described method avoids harsh reagents and uses relatively mild conditions, making it suitable for scale-up and safer production.

Additional Notes

- The synthesis of related esters and derivatives has been reported, with similar halogenation and cyclization strategies applied to prepare various substituted indoles and indolines.

- Alternative halogenation methods or acetylation reagents may be explored for improved selectivity or yield.

- Maintaining pH during nucleophilic substitution is crucial to prevent side reactions and maximize product formation.

Chemical Reactions Analysis

1-(5-Bromo-6-chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding indole-2,3-diones or reduced to yield indoline derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-6-chloroindolin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.

Biological Studies: The compound is employed in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-6-chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The presence of halogen atoms in the indole ring enhances its binding affinity to these targets, resulting in potent biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)ethan-1-one

- Structure : Fully aromatic indole with bromo at position 5 and acetyl at position 3.

- Key Differences : Lack of chloro substituent and unsaturated indole core.

- Impact : The aromatic indole system may exhibit higher reactivity in electrophilic substitutions compared to the partially saturated target compound .

1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethan-1-one

- Structure : Indazole core (two adjacent nitrogen atoms) with bromo and chloro substituents.

1-[5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

- Structure : Dihydroindole fused with a thiazole ring.

Physicochemical Properties

- Key Insight : The target’s dihydroindole structure may reduce melting point compared to fully aromatic analogs due to decreased crystallinity. Halogen substituents enhance molecular weight and lipophilicity, impacting bioavailability .

Biological Activity

1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions and a carbonyl group. This structure enhances its potential biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C10H9BrClNO

- Molecular Weight : 274.54 g/mol

- CAS Number : 1375472-51-7

Biological Activity Overview

Compounds containing indole structures, including this compound, are known for their diverse pharmacological properties. These include:

- Anticancer Activity : Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some indole compounds exhibit significant antibacterial and antifungal activities.

- Dopamine Receptor Agonism : Certain indole derivatives act as agonists for dopamine receptors, which can have implications in treating neurological disorders.

The biological activity of this compound is thought to involve several mechanisms:

- Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cell lines by modulating apoptotic proteins such as Bax and Bcl-2, similar to other indole derivatives .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may interact with human carbonic anhydrases (hCA IX, hCA II), which are implicated in tumor growth and metastasis .

- Dopamine Receptor Interaction : Preliminary studies suggest that indole derivatives can modulate dopamine receptor activity, which may be relevant for neuropharmacological applications .

Anticancer Activity

A study examining various indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells, showing IC50 values comparable to established anticancer agents .

Enzymatic Inhibition

In another study focused on enzyme inhibition, the compound demonstrated effective inhibition of hCA IX and hCA II. The inhibition was quantified through enzyme assays showing IC50 values indicating strong binding affinity . Molecular docking studies provided insights into the binding interactions at the active sites of these enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 5-Bromoindole | High | Basic indole structure; potential anticancer activity. |

| 6-Chloroindoline | Moderate | Similar halogen substitution; different nitrogen position. |

| 5-Bromoindolinone | High | Contains similar bromine substitution; used in drug design. |

| 4-Chloroindole | Moderate | Different halogen; explored for anti-inflammatory properties. |

The unique combination of halogen substitutions in this compound enhances its reactivity and biological activity compared to other indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.